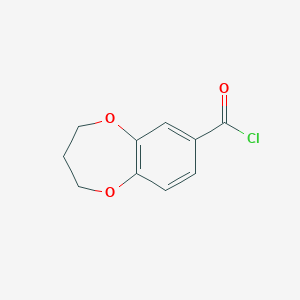

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

概要

説明

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride: is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . This compound is characterized by a benzodioxepine ring structure, which is a fused bicyclic system containing both oxygen and carbon atoms. The presence of a carbonyl chloride functional group at the 7th position of the benzodioxepine ring makes it a versatile intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride typically involves the following steps:

Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative and an appropriate dihalide.

Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the benzodioxepine derivative with thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Hydrolysis: Aqueous acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution reactions.

Carboxylic Acids: Formed through hydrolysis reactions.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H9ClO3

- Molecular Weight : Approximately 216.63 g/mol

- Appearance : Colorless to pale yellow liquid

- Functional Group : Carbonyl chloride, which enhances its reactivity with nucleophiles and other chemical species.

The compound's bicyclic structure includes a benzodioxepine moiety, making it a versatile intermediate in various chemical reactions.

Organic Synthesis

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is utilized as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

- Nucleophilic Acyl Substitution : The carbonyl chloride group can react with nucleophiles to form acyl derivatives.

- Synthesis of Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds through condensation reactions and cycloadditions with dipolarophiles.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | Carboxylic acid derivative | Lacks the reactive carbonyl chloride group |

| 3,4-Dihydro-2H-1,5-benzodioxepine | Basic benzodioxepine | Does not contain a carbonyl functional group |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | Sulfonyl derivative | Contains a sulfonyl instead of a carbonyl group |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic properties:

- Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress and neurodegeneration.

- Antimicrobial Properties : Studies have suggested that compounds related to benzodioxepines exhibit antimicrobial activity against various pathogens.

Biological Research

In biological contexts, this compound has been investigated for its interactions with biological macromolecules:

- Inhibition of Enzymes : It has been studied for its potential role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This inhibition could alleviate conditions related to diabetes by reducing sorbitol accumulation in cells .

Case Study Example

A notable study explored the effects of a derivative of this compound on diabetic rats. The results indicated significant reductions in blood glucose levels and improvements in nerve function compared to control groups. This suggests practical applications in diabetes management and neurological health .

作用機序

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds . This reactivity is exploited in various synthetic applications to create diverse chemical structures .

類似化合物との比較

- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol

- 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

- 3,4-Dihydro-2H-1,5-benzodioxepine-7-methyl ester

Comparison:

- Reactivity: The carbonyl chloride group in 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is more reactive compared to the thiol, carboxylic acid, and methyl ester derivatives .

- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific functional groups present in each compound determine their unique applications and reactivity profiles .

生物活性

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (CAS No. 306934-86-1) is a synthetic compound belonging to the benzodioxepine class. Its unique structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzodioxepine core with a carbonyl chloride group at the 7th position, which is essential for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | 216.63 g/mol |

| CAS Number | 306934-86-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may exhibit several biological activities through its interactions with specific molecular targets:

- Aldose Reductase Inhibition : This compound has been identified as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications by catalyzing the conversion of glucose to sorbitol. By inhibiting this enzyme, the compound may help reduce sorbitol accumulation in cells, thus alleviating diabetes-related complications .

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and modulate neurotransmitter levels, indicating potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : In vitro studies have shown that derivatives of this compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory conditions .

In Vitro Studies

Several studies have explored the biological activity of 3,4-dihydro-2H-1,5-benzodioxepine derivatives:

- Anti-inflammatory Activity : Derivatives exhibited significant reductions in pro-inflammatory cytokines in cultured macrophages.

- Neuroprotective Effects : Compounds demonstrated protective effects against oxidative stress-induced neuronal damage in cell lines .

Case Studies

A notable case study involved the administration of a derivative of this compound to diabetic rats. The results indicated:

- Significant reductions in blood glucose levels.

- Improved nerve function compared to control groups.

These findings suggest that the compound may have practical applications in managing diabetes and enhancing neurological health .

特性

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUUMBWFBYMBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380033 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-86-1 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。